3,5-dimethyl-N-(2-pyridinylmethylene)-4H-1,2,4-triazol-4-amine
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Description
3,5-dimethyl-N-(2-pyridinylmethylene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.10144537 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The study of related compounds such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine reveals insights into molecular and crystal structures, showcasing applications in understanding molecular conformation and intermolecular interactions. These insights are crucial for designing materials with specific optical or electronic properties (Dolzhenko et al., 2011).
Synthesis of Novel Compounds
Research into the base-induced synthesis of tetrastannatriazabicyclo[3.1.1]heptane from Tris(dimethylchlorostannyl)amine with pyridine highlights the potential for creating new compounds with unique structural features. Such compounds could have applications in materials science and catalysis (Kober et al., 1997).
Catalyst Development
Studies on unsymmetrically substituted dimethylplatinum(II) complexes provide a basis for the development of catalysts in chemical reactions. These complexes, involving substituted pyridine or amine, pave the way for exploring catalytic behaviors in various organic transformations (Thorn & Calabrese, 1988).
Multicomponent Synthesis
The novel multicomponent synthesis of Pyridine-Pyrimidines catalyzed by Triazine Diphosphonium Hydrogen Sulfate Ionic Liquid demonstrates the application of 3,5-dimethyl-N-(2-pyridinylmethylene)-4H-1,2,4-triazol-4-amine in facilitating efficient organic reactions. This area of research is key to advancing the synthesis of complex organic molecules with potential pharmaceutical applications (Rahmani et al., 2018).
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11-10/h3-7H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQJXUMXMWBIA-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.